molecular formula C20H16ClFN2O3S B15283481 4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide

4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide

Cat. No.: B15283481
M. Wt: 418.9 g/mol
InChI Key: QEXSDKURXGEPOU-UHFFFAOYSA-N
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Description

4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro, fluorophenyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide typically involves multi-step organic reactions. One common method involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-fluorophenylsulfonyl chloride under basic conditions to form the corresponding sulfonamide. This intermediate is then reduced to the amine, which is subsequently acylated with 2-methylbenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that can be easily recycled is common to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target protein, leading to changes in its conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluorophenyl groups enhances its potential as a versatile intermediate in organic synthesis and its activity in biological systems.

Properties

Molecular Formula

C20H16ClFN2O3S

Molecular Weight

418.9 g/mol

IUPAC Name

4-chloro-3-[(3-fluorophenyl)sulfonylamino]-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C20H16ClFN2O3S/c1-13-5-2-3-8-18(13)23-20(25)14-9-10-17(21)19(11-14)24-28(26,27)16-7-4-6-15(22)12-16/h2-12,24H,1H3,(H,23,25)

InChI Key

QEXSDKURXGEPOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC(=C3)F

Origin of Product

United States

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